

In-Depth Technical Guide: PSB-1901 (CAS: 2332835-02-4)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR). With a chemical formula of C24H25BrN6O4S and a molecular weight of 573.46 g/mol , this small molecule exhibits picomolar affinity for the human A2BAR, making it a valuable tool for in vitro and in vivo studies. Its exceptional selectivity over other adenosine receptor subtypes positions it as a promising candidate for research in oncology, inflammation, and other pathological conditions where the A2BAR is implicated. This guide provides a comprehensive overview of the known properties of **PSB-1901**, including its physicochemical characteristics, pharmacological data, and detailed experimental protocols for its synthesis and biological evaluation.

Core Properties of PSB-1901

This section summarizes the key chemical and biological properties of **PSB-1901**.

Physicochemical Properties

The known physicochemical properties of **PSB-1901** are presented in the table below.



Property	Value	Reference
CAS Number	2332835-02-4	[1]
Molecular Formula	C24H25BrN6O4S	[1]
Molecular Weight	573.46 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	≥ 100 mg/mL in DMSO	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[1]

Pharmacological Properties

PSB-1901 is distinguished by its high affinity and selectivity for the A2B adenosine receptor. The following table outlines its key pharmacological parameters.

Parameter	Species	Value	Reference
Ki (A2BAR)	Human	0.0835 nM	[2]
KB (A2BAR)	Human	0.0598 nM	[2]
Selectivity	>10,000-fold vs. A1, A2A, and A3 AR subtypes	[2]	

Mechanism of Action and Signaling Pathway

PSB-1901 functions as a competitive antagonist at the A2B adenosine receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, the A2BAR is activated by elevated extracellular adenosine levels, which typically occur during metabolic stress, inflammation, or hypoxia. The A2BAR couples to Gs and Gq proteins, leading to the activation of downstream signaling cascades.

By blocking the binding of adenosine to the A2BAR, **PSB-1901** inhibits these downstream effects. The primary signaling pathway inhibited by **PSB-1901** is the Gs-protein-mediated



activation of adenylyl cyclase, which results in the production of cyclic AMP (cAMP).



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Figure 1. A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of **PSB-1901**.

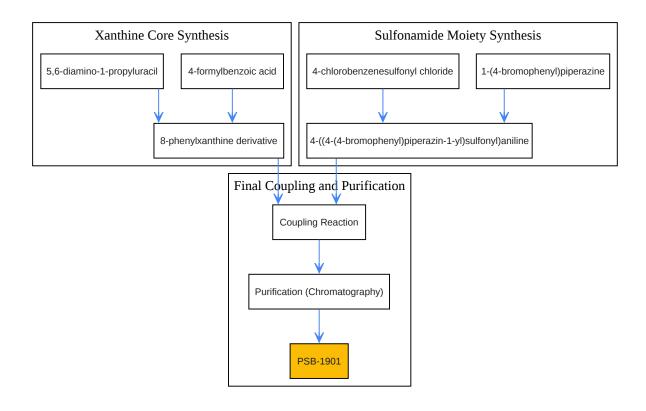
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of **PSB-1901**, based on established protocols for similar compounds and general assay principles.

Synthesis of PSB-1901

The synthesis of **PSB-1901** involves a convergent approach, culminating in the coupling of a xanthine core with a substituted benzenesulfonamide moiety.





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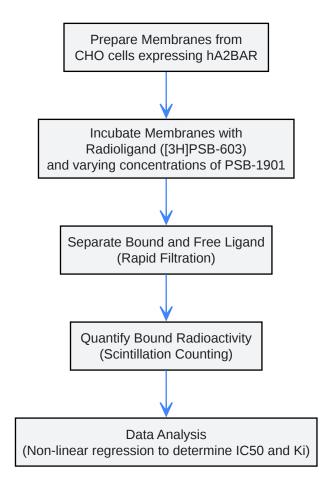
Figure 2. General Synthetic Workflow for **PSB-1901**.

Detailed Protocol: A convergent synthesis strategy is employed. The key steps involve the preparation of the 8-phenylxanthine core and the 4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)phenyl moiety, followed by their coupling. While the specific details for **PSB-1901** are found in the primary literature, a representative protocol for similar compounds involves the condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde, followed by cyclization to form the xanthine ring. The sulfonamide portion is typically synthesized by reacting a sulfonyl chloride with the appropriate piperazine derivative. The final coupling of these two fragments yields the target molecule, which is then purified by chromatography.



Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity (Ki) of **PSB-1901** for the A2BAR.



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Figure 3. Experimental Workflow for Radioligand Binding Assay.

Detailed Protocol:

- Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A2B adenosine receptor. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.
- Binding Assay: Competition binding assays are performed in 96-well plates. Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and a



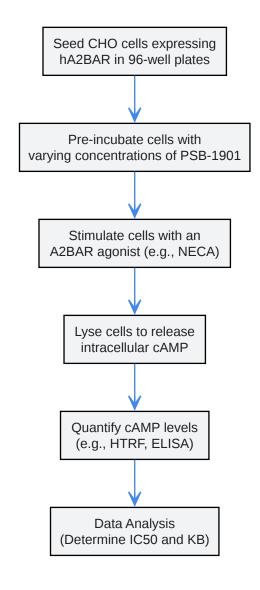
range of concentrations of the unlabeled test compound (PSB-1901).

- Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of **PSB-1901** by measuring its ability to inhibit agonist-stimulated cAMP production.





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Figure 4. Experimental Workflow for cAMP Accumulation Assay.

Detailed Protocol:

- Cell Culture: CHO cells expressing the human A2BAR are seeded in 96-well plates and cultured until they reach the desired confluency.
- Pre-incubation: The cells are washed and then pre-incubated with various concentrations of PSB-1901 for a defined period.
- Stimulation: An A2BAR agonist, such as 5'-(N-Ethylcarboxamido)adenosine (NECA), is added to the wells to stimulate cAMP production.



- Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
- cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: The data are analyzed to determine the concentration of PSB-1901 required to inhibit 50% of the agonist-induced cAMP production (IC50), from which the functional antagonist constant (KB) can be calculated.

Conclusion

PSB-1901 is a powerful and highly selective research tool for investigating the role of the A2B adenosine receptor in health and disease. Its picomolar potency and significant selectivity make it an ideal probe for dissecting A2BAR-mediated signaling pathways and for preclinical studies exploring the therapeutic potential of A2BAR antagonism. The experimental protocols outlined in this guide provide a framework for the synthesis and biological characterization of this important pharmacological agent.

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